"Methyl 4-(cyanomethyl)morpholine-2-carboxylate" chemical properties
"Methyl 4-(cyanomethyl)morpholine-2-carboxylate" chemical properties
An In-depth Technical Guide: Methyl 4-(cyanomethyl)morpholine-2-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 4-(cyanomethyl)morpholine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and synthetic research. We will delve into its core chemical properties, propose a robust synthetic pathway, and explore its potential as a versatile building block for drug discovery.
Core Compound Identity and Structural Framework
Methyl 4-(cyanomethyl)morpholine-2-carboxylate (CAS Number: 1311318-34-9) is a substituted morpholine derivative.[1] The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its ability to improve physicochemical properties such as aqueous solubility and metabolic stability in drug candidates.[2][3] This compound incorporates three key functional groups onto the morpholine core: a methyl ester at the 2-position, a cyanomethyl group at the nitrogen (4-position), and the foundational ether linkage inherent to the morpholine ring. These features make it a highly versatile intermediate for further chemical elaboration.
Caption: Chemical Structure of the title compound.
Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from commercial suppliers.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1311318-34-9 | [1] |
| Molecular Formula | C₈H₁₂N₂O₃ | [1] |
| Molecular Weight | 184.19 g/mol | [1] |
| Appearance | Powder | [1] |
| Purity | ≥95% (typical) | [1] |
| Storage | Room Temperature | [1] |
| Synonyms | Methyl 4-(cyanomethyl)-2-morpholinecarboxylate |[1] |
Predicted Spectroscopic Characteristics
The structural identity of this compound would be confirmed using standard spectroscopic techniques. The expected data are as follows:
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¹H NMR: The spectrum would feature distinct signals for the methyl ester protons (a singlet around 3.7 ppm), the cyanomethyl methylene protons (a singlet around 3.5-3.8 ppm), and a series of multiplets for the eight morpholine ring protons, integrating correctly.
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¹³C NMR: Key signals would include the nitrile carbon ( ~115-120 ppm), the ester carbonyl carbon ( ~170 ppm), the methyl ester carbon (~52 ppm), and distinct signals for the carbons of the morpholine ring and the cyanomethyl group.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong, characteristic absorption bands. A sharp, intense peak around 2240-2260 cm⁻¹ would indicate the C≡N (nitrile) stretch. A strong carbonyl (C=O) stretch for the ester would appear around 1735-1750 cm⁻¹.[4] The C-O-C ether stretch of the morpholine ring would be visible in the 1070-1150 cm⁻¹ region.[5]
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) or, more likely in electrospray ionization (ESI), a protonated molecular ion ([M+H]⁺) at m/z 185.09.
Synthesis and Characterization Workflow
A logical and efficient synthesis of Methyl 4-(cyanomethyl)morpholine-2-carboxylate involves the N-alkylation of a readily available secondary amine precursor, Methyl morpholine-2-carboxylate.
Caption: Proposed workflow for synthesis and purification.
Experimental Protocol: N-Alkylation
This protocol is a self-validating system where progress and success can be monitored at each stage.
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Reagent Preparation: To a solution of Methyl morpholine-2-carboxylate (1.0 eq) in anhydrous acetonitrile (10 mL/mmol), add chloroacetonitrile (1.2 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
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Causality: Acetonitrile is an ideal polar aprotic solvent that dissolves the reactants without participating in the reaction. K₂CO₃ is a mild, inexpensive base sufficient to deprotonate the secondary amine of the morpholine, activating it as a nucleophile. Its insolubility simplifies removal by filtration. An excess of the alkylating agent ensures complete conversion of the starting material.
-
-
Reaction: Heat the mixture to reflux (approx. 82°C) and stir vigorously for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Cool the reaction mixture to room temperature. Filter off the solid K₂CO₃ and wash the solid cake with a small amount of acetonitrile.
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Purification: Concentrate the combined filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the final product.
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Validation: Combine the pure fractions, concentrate under vacuum, and dry to a constant weight. Confirm the identity and purity of the white powder product using NMR and Mass Spectrometry as detailed in Section 2.1.
Applications in Research and Drug Development
The true value of Methyl 4-(cyanomethyl)morpholine-2-carboxylate lies in its potential as a versatile chemical intermediate. Morpholine itself is a core component of numerous approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib.[6][7]
The functional groups on this molecule serve as "handles" for diverse downstream chemical transformations:
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Ester Hydrolysis: The methyl ester can be easily hydrolyzed under basic conditions (e.g., LiOH in THF/water) to yield the corresponding carboxylic acid. This acid can then be coupled with various amines to form a library of amides using standard peptide coupling reagents (e.g., HATU, EDC).
-
Nitrile Reduction: The nitrile group can be reduced to a primary amine (e.g., using H₂/Raney Nickel or LiAlH₄). This introduces a new basic center and a point for further functionalization, such as acylation or reductive amination.
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Nitrile Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to a primary amide or further to a carboxylic acid, providing alternative synthetic routes.
Caption: Potential downstream chemical modifications.
Safety, Handling, and Storage
No specific safety data sheet (SDS) is available for this exact compound. However, based on the hazards associated with its parent structure, morpholine, and related functionalized heterocycles, stringent safety precautions are required.[8][9][10]
-
Hazard Profile (Anticipated):
-
Recommended Handling:
-
Use only under a certified chemical fume hood.[8]
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[9]
-
Avoid breathing dust, vapors, or mist.[8]
-
Do not get in eyes, on skin, or on clothing.[8]
-
Keep away from heat, sparks, and open flames.[9]
-
-
Storage:
Conclusion
Methyl 4-(cyanomethyl)morpholine-2-carboxylate is a strategically designed chemical building block. Its combination of a privileged morpholine scaffold with orthogonally reactive ester and nitrile functional groups makes it a valuable asset for medicinal chemists. The straightforward synthetic accessibility and the potential for diverse chemical elaboration position this compound as a key intermediate for generating novel molecular entities for screening in drug discovery programs.
References
-
PubChem. (n.d.). Methyl morpholine-2-carboxylate. Retrieved from [Link]
-
MolPort. (n.d.). methyl 4-[2-(thiophen-2-yl)acetyl]morpholine-2-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 4-[(2-Cyanophenyl)methyl]morpholine-3-carboxamide. Retrieved from [Link]
-
ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
-
Zhu, M., et al. (n.d.). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Retrieved from [Link]
- Google Patents. (n.d.). CN103121978A - Method for preparing N-methylmorpholine.
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]
-
Wikipedia. (n.d.). Morpholine. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared spectroscopy of metal carboxylates II. Analysis of Fe(III), Ni and Zn carboxylate solutions. Retrieved from [Link]
-
PMC. (n.d.). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. Retrieved from [Link]
-
Spectroscopy Online. (2020). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Retrieved from [Link]
-
MDPI. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved from [Link]
Sources
- 1. methyl 4-(cyanomethyl)morpholine-2-carboxylate | 1311318-34-9 [sigmaaldrich.cn]
- 2. Methyl 4-(propan-2-yl)morpholine-2-carboxylate|1549929-74-9 [benchchem.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of Morpholine in Chemical Industry_Chemicalbook [chemicalbook.com]
- 7. Morpholine - Wikipedia [en.wikipedia.org]
- 8. fishersci.com [fishersci.com]
- 9. cdnisotopes.com [cdnisotopes.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
